molecular formula C15H17NO B1369985 N-methyl-3-(phenoxymethyl)benzylamine CAS No. 910037-24-0

N-methyl-3-(phenoxymethyl)benzylamine

Cat. No.: B1369985
CAS No.: 910037-24-0
M. Wt: 227.3 g/mol
InChI Key: SJJAAVHTAVKEJT-UHFFFAOYSA-N
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Description

N-methyl-3-(phenoxymethyl)benzylamine is a chemical compound with the molecular formula C15H17NO It is characterized by the presence of a benzylamine structure substituted with a phenoxymethyl group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(phenoxymethyl)benzylamine typically involves the reaction of 3-(phenoxymethyl)benzylamine with methylating agents. One common method is the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-(phenoxymethyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines or fully reduced amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

N-methyl-3-(phenoxymethyl)benzylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-3-(phenoxymethyl)benzylamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl group can enhance binding affinity to specific sites, while the methyl group on the nitrogen atom can influence the compound’s reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-methylbenzylamine: Similar structure but lacks the phenoxymethyl group.

    3-(phenoxymethyl)benzylamine: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness: N-methyl-3-(phenoxymethyl)benzylamine is unique due to the presence of both the phenoxymethyl group and the methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-13-6-5-7-14(10-13)12-17-15-8-3-2-4-9-15/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJAAVHTAVKEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594668
Record name N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-24-0
Record name N-Methyl-3-(phenoxymethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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